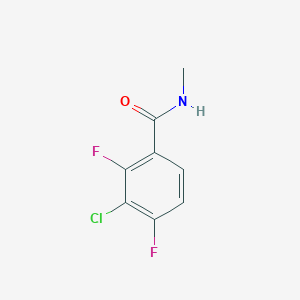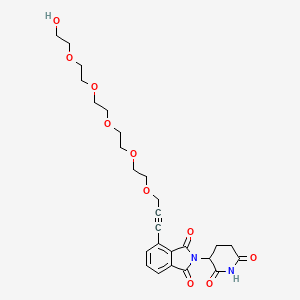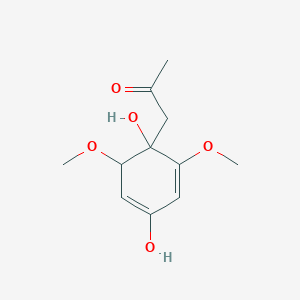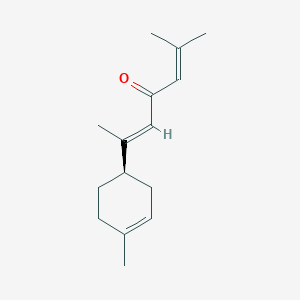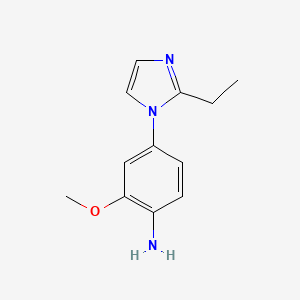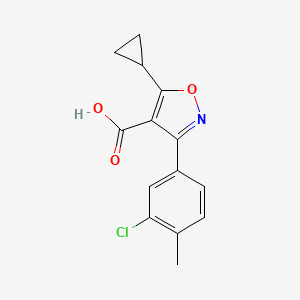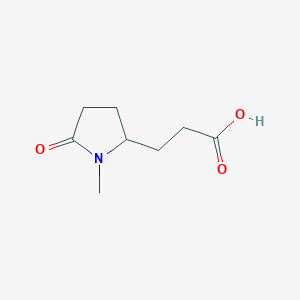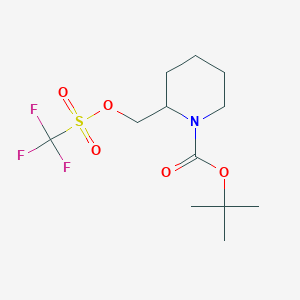
tert-Butyl 2-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl 2-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring substituted with a tert-butyl group, a trifluoromethylsulfonyl group, and a carboxylate ester. The presence of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 2-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate typically involves multiple steps. One common method involves the reaction of piperidine with tert-butyl chloroformate to form tert-butyl piperidine-1-carboxylate. This intermediate is then reacted with a trifluoromethylsulfonylating agent, such as trifluoromethanesulfonic anhydride, under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl 2-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can be used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for coupling reactions, strong nucleophiles for substitution reactions, and oxidizing or reducing agents for redox reactions. Reaction conditions such as temperature, solvent, and reaction time are optimized based on the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, substitution reactions may yield derivatives with different functional groups, while coupling reactions result in the formation of new carbon-carbon bonds.
Applications De Recherche Scientifique
tert-Butyl 2-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate has several scientific research applications:
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of tert-butyl 2-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate involves its interaction with molecular targets and pathways. The trifluoromethylsulfonyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The piperidine ring and tert-butyl group contribute to the compound’s stability and overall chemical behavior .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyl 4-((tosyloxy)methyl)piperidine-1-carboxylate: Similar structure but with a tosyloxy group instead of a trifluoromethylsulfonyl group.
tert-Butyl 4-(2-(((trifluoromethyl)sulfonyl)oxy)phenyl)piperidine-1-carboxylate: Contains a phenyl group in addition to the trifluoromethylsulfonyl group.
Uniqueness
The presence of the trifluoromethylsulfonyl group in tert-butyl 2-((((trifluoromethyl)sulfonyl)oxy)methyl)piperidine-1-carboxylate imparts unique chemical properties, such as increased reactivity and stability, compared to similar compounds. This makes it particularly valuable for specific applications in organic synthesis and drug development.
Propriétés
Formule moléculaire |
C12H20F3NO5S |
|---|---|
Poids moléculaire |
347.35 g/mol |
Nom IUPAC |
tert-butyl 2-(trifluoromethylsulfonyloxymethyl)piperidine-1-carboxylate |
InChI |
InChI=1S/C12H20F3NO5S/c1-11(2,3)21-10(17)16-7-5-4-6-9(16)8-20-22(18,19)12(13,14)15/h9H,4-8H2,1-3H3 |
Clé InChI |
PWLMJCPEXBEHOC-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCCCC1COS(=O)(=O)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


